5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound It features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the cyclization of amino alcohols with carbonyl compounds in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the production process. This method allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.
Scientific Research Applications
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Other compounds in the oxazolidinone class share similar structural features and reactivity.
Amino alcohols: These compounds have similar functional groups and can undergo similar reactions.
Uniqueness
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)3-4-11-6-8(5-10)13-9(11)12/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
BFZZNHLHOTYTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(OC1=O)CN |
Origin of Product |
United States |
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